

Protocol for preparing standard solutions of 1-(2-Chlorophenyl)-N-methylethanamine

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)-N-methylethanamine

CAS No.: 51586-22-2

Cat. No.: B1591267

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Executive Summary

This Application Note details the protocol for the gravimetric and volumetric preparation of **1-(2-Chlorophenyl)-N-methylethanamine** (also known as ortho-Chloromethamphetamine or 2-CMA) standard solutions. This compound is a regioisomer of the neurotoxic 4-chloromethamphetamine (4-CMA) and is frequently analyzed in forensic toxicology to differentiate between illicit positional isomers.

Scope: This guide adheres to ISO 17034 principles for Reference Material (RM) production, emphasizing traceability, stability, and uncertainty management.

Chemical Identity & Safety Profile

Before handling, the operator must verify the specific isomer identity. The ortho (2-) position of the chlorine atom distinguishes this compound from its meta and para counterparts.

Property	Specification
IUPAC Name	1-(2-Chlorophenyl)-N-methylethanamine
Common Synonyms	2-Chloromethamphetamine (2-CMA), o-CMA
CAS Number (Base)	51586-22-2
Molecular Formula	C ₉ H ₁₂ ClN
Molecular Weight	169.65 g/mol (Base)
Physical State	Often supplied as Hydrochloride (HCl) salt (White crystalline solid)
Solubility	Soluble in Methanol (MeOH), Water, Ethanol; Base soluble in Chloroform

⚠ Safety Warning: Chlorinated amphetamines are potent psychotropic substances. 4-CMA is a known serotonergic neurotoxin; 2-CMA should be handled with equivalent caution.

- Engineering Controls: Fume hood required.
- PPE: Nitrile gloves (double-gloved), safety goggles, lab coat.

Critical Technical Considerations

The Salt Correction Factor (SCF)

Standard materials are typically supplied as salts (e.g., Hydrochloride) to ensure stability. However, analytical concentrations are often reported as the free base. You must apply a correction factor during weighing.

- Example: If using 2-CMA HCl (MW ≈ 206.11 g/mol):
 - $SCF = 169.65 / 206.11 \approx 0.8231$
 - Implication: 1.000 mg of the salt contains only 0.823 mg of the active analyte.

Solvent Selection

Methanol (LC-MS Grade) is the preferred solvent for primary stock solutions.

- Why? High solubility for both salt and base forms; compatible with both GC (direct injection) and LC mobile phases; prevents the adsorption of amines to glass surfaces better than non-polar solvents.

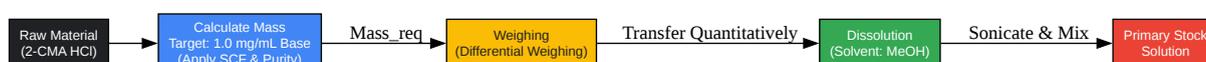
Protocol A: Primary Stock Solution Preparation (Gravimetric)

Objective: Prepare a certified stock solution at 1.0 mg/mL (as free base) in Methanol.

Materials:

- **1-(2-Chlorophenyl)-N-methylethanamine HCl** (Certified Reference Material, Purity >98%).
- Methanol (LC-MS Grade).
- Class A Volumetric Flask (10 mL or 25 mL) OR Analytical Balance (Readability 0.01 mg) for full gravimetric prep.
- Amber borosilicate glass vials (silanized preferred).

Workflow Diagram:



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Figure 1: Gravimetric preparation workflow ensuring traceability.

Step-by-Step Procedure:

- Equilibration: Allow the reference standard and solvent to reach room temperature ($20^{\circ}\text{C} \pm 2^{\circ}\text{C}$) to minimize volume errors due to thermal expansion.
- Calculation: Determine the required mass of the salt (

-).
- Target (): 1.0 mg/mL
 - Volume (): 10 mL
 - Purity: (e.g., 0.995)
 - SCF: (e.g., 0.8231)
 - Result: Weigh approx 12.21 mg of the salt to get 10 mg of base.
- Weighing: Using an analytical balance (5-digit preferred), weigh the calculated amount into a weighing boat. Record the exact mass ().^[1]
 - Transfer: Quantitatively transfer the solid into a 10 mL Class A volumetric flask. Rinse the weighing boat 3x with Methanol into the flask.
 - Dissolution: Fill the flask to ~80% volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution.
 - Final Volume: Dilute to the mark with Methanol. Invert 10-15 times to mix.
 - Storage: Transfer immediately to amber vials with PTFE-lined caps. Store at -20°C.

Protocol B: Working Standard Dilution

Objective: Prepare a working calibration curve (e.g., 100 ng/mL to 1000 ng/mL).

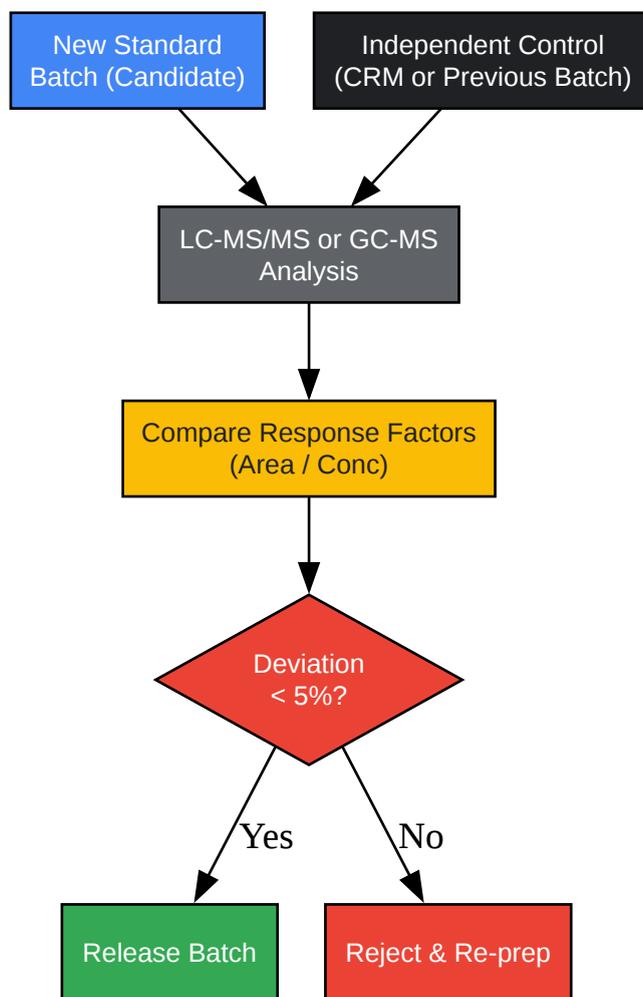
Logic: Serial dilution is prone to propagation of error. For high-precision work, use gravimetric dilution (weighing the solvent) rather than volumetric pipetting, or use positive-displacement pipettes for volatile solvents like Methanol.

Dilution Scheme (Example):

Step	Source Solution	Source Vol (µL)	Diluent (MeOH) (µL)	Final Conc. (ng/mL)
WS-1	Primary Stock (1 mg/mL)	100	900	100,000 (100 µg/mL)
WS-2	WS-1	100	900	10,000 (10 µg/mL)
Cal 1	WS-2	100	900	1,000
Cal 2	WS-2	50	950	500
Cal 3	WS-2	10	990	100

Validation & Quality Control

A standard solution is not valid until verified. Use the following logic to validate the new batch against an independent control (e.g., a previous batch or a second vendor source).



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Figure 2: Validation logic for new standard batches.

Acceptance Criteria:

- Chromatographic Purity: No secondary peaks >0.5% area in the chromatogram (LC-UV or TIC).
- Quantification: The calculated concentration of the new batch must agree within $\pm 5\%$ of the independent control.
- Linearity: Diluted calibration curve must show

Storage and Stability

- Temperature: Store stock solutions at -20°C or lower.
- Container: Amber glass to prevent photodegradation.
- Shelf Life:
 - Stock (1 mg/mL): 12 months (re-verify every 6 months).
 - Working Dilutions (<10 µg/mL): 1 month (prepare fresh recommended).
- Monitoring: Monitor for "creeping" concentration due to solvent evaporation. Weigh the vial before storage and before next use to check for solvent loss.

References

- ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization.[2] [Link](#)
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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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